N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-7-4-9-15(12)10-8-14-13(17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGIBDQDMZSEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358147 | |
| Record name | N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92884-72-5 | |
| Record name | N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Informatic Analysis for N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide
Diverse Synthetic Pathways for the Core Benzamide-Pyrrolidinone Structure
The assembly of the target compound can be approached through several synthetic routes, primarily involving the coupling of two key building blocks: a 1-(2-aminoethyl)pyrrolidin-2-one fragment and a benzoic acid derivative. The diversity in pathways arises from the various methods available for forming the amide linkage and for synthesizing the pyrrolidinone precursor itself.
The formation of the benzamide (B126) linkage is the crucial final step in many synthetic routes. This transformation is one of the most studied reactions in organic chemistry, and several reliable methods can be employed. nih.gov
A prevalent and straightforward method involves the reaction of an activated carboxylic acid derivative with the primary amine of 1-(2-aminoethyl)pyrrolidin-2-one. Typically, benzoyl chloride is reacted with the amine in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, benzoic acid can be activated in situ using a variety of coupling reagents. Common dehydrating agents used for this purpose include N,N'-dicyclohexylcarbodiimide (DCC) and (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). nih.gov
More advanced and direct protocols have also been developed. For instance, a one-pot condensation of carboxylic acids and amines can be mediated by reagents such as titanium tetrachloride (TiCl4) in a suitable solvent like pyridine (B92270). nih.gov This method provides the corresponding amide products in moderate to excellent yields and is compatible with a wide range of substrates. nih.gov Metal-free transamidation protocols have also emerged as a viable strategy, where an N-acyl lactam, such as benzoylpyrrolidin-2-one, reacts with an amine under aqueous conditions to yield the desired amide. researchgate.net
| Method | Key Reagents | Typical Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Acyl Chloride Method | Benzoyl chloride, Base (e.g., Triethylamine, Pyridine) | Aprotic solvent (e.g., DCM, THF), 0°C to RT | High reactivity, generally high yield | Acyl chloride can be moisture-sensitive |
| Carbodiimide Coupling | Benzoic acid, DCC or EDC, Additive (e.g., HOBt) | Aprotic solvent (e.g., DMF, DCM), 0°C to RT | Milder than acyl chlorides, good for sensitive substrates | Formation of urea byproduct can complicate purification |
| Direct Condensation | Benzoic acid, Amine, TiCl4 | Pyridine, 85°C | One-pot procedure from the carboxylic acid | Requires elevated temperatures nih.gov |
| Biocatalytic Formation | Hydrolase enzymes, ATP-dependent enzymes | Aqueous or low-water systems | High selectivity, environmentally friendly ("green") | Enzyme stability and cost can be limiting factors rsc.org |
The pyrrolidinone moiety is a common structural motif in many biologically active compounds. nih.govmdpi.com Synthetic methods for pyrrolidine (B122466) derivatives can be broadly classified into two categories: functionalization of a pre-existing pyrrolidinone ring or the cyclization of acyclic precursors. nih.govnih.gov
In the context of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide, the key precursor is 1-(2-aminoethyl)pyrrolidin-2-one. A common route to this intermediate is the N-alkylation of 2-pyrrolidinone with a suitable two-carbon electrophile containing a masked amine function, such as 2-bromoethylamine hydrobromide or chloroacetonitrile followed by reduction.
More contemporary methods for constructing the pyrrolidinone ring include transition metal-catalyzed reactions. For example, cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a regioselective route to substituted pyrrolidinone derivatives. organic-chemistry.org Another approach involves the cyclization of nitrogen-containing enynes catalyzed by various transition metals. nih.gov Multicomponent reactions (MCRs) have also been utilized to produce highly substituted pyrrolidine derivatives in a single step, offering high atom and step economy. tandfonline.com
The assembly of this compound is inherently a multistep process. A typical laboratory-scale synthesis would follow a linear sequence as outlined below:
Preparation of the Amine Precursor : Synthesis of 1-(2-aminoethyl)pyrrolidin-2-one. This can be achieved by reacting 2-pyrrolidinone with sodium hydride to form the corresponding sodium salt, followed by treatment with 2-chloroethylamine hydrochloride.
Amide Bond Formation : The synthesized 1-(2-aminoethyl)pyrrolidin-2-one is then coupled with benzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane to yield the final product.
The concept of reaction cascades, where multiple synthetic steps are linked into one continuous sequence, can be applied to streamline such syntheses. syrris.jp By immobilizing reagents, catalysts, or scavengers on solid supports and using microfluidic pumping systems, starting materials can be passed through various packed columns in a continuous flow. syrris.jp This approach, known as flow chemistry, transforms conventional batch reactions into a dynamic system, allowing for the rapid and automated production of the target molecule without the need for intermediate work-ups or purification steps like column chromatography. syrris.jp
Advanced Functionalization and Chemical Modification Strategies
Chemical modification of the this compound scaffold can be undertaken to explore structure-activity relationships for various applications. Modifications can be introduced at either the benzamide ring or the pyrrolidinone ring.
Benzamide Ring Modification : The aromatic ring of the benzamide moiety is amenable to electrophilic aromatic substitution. By using substituted benzoic acids or benzoyl chlorides as starting materials, a wide array of functional groups (e.g., halogens, nitro, alkyl, alkoxy groups) can be incorporated onto the phenyl ring. For example, the synthesis of 4-Fluoro-N-[2-{4-(2-benzimidazolinon-4-yl)-1-piperazinyl}ethyl]benzamide demonstrates the use of a pre-functionalized benzamide component. prepchem.com Further modifications, such as the conversion of a nitro group to an amine, can provide a handle for subsequent derivatization. researchgate.net
Pyrrolidinone Ring Modification : The pyrrolidinone ring can also be functionalized, although this often requires synthesis from a modified precursor. For instance, starting with 4-hydroxy-L-proline allows for the introduction of functionality at the C4 position. mdpi.comnih.gov The carbonyl group of the pyrrolidinone offers another site for chemical reactions, though it is less reactive than the benzamide carbonyl.
These modification strategies allow for the creation of a library of analogues, which is a key process in lead optimization for drug discovery. nih.gov
Stereoselective Synthesis and Enantiomeric Purity Assessment of Analogues
While this compound itself is an achiral molecule, stereocenters can be introduced into its structure, most commonly on the pyrrolidinone ring, to create chiral analogues. The synthesis of optically pure pyrrolidine derivatives is a significant area of research. nih.gov
Stereoselective synthesis methods are generally divided into two classes: those that use a chiral starting material (a "chiral pool" approach) and those that create chirality through an asymmetric reaction. nih.gov
Chiral Pool Synthesis : Commercially available, optically pure precursors such as (S)- or (R)-proline and their derivatives (e.g., trans-4-hydroxy-L-proline) are common starting points. mdpi.com These molecules provide a pre-defined stereochemistry that is carried through the synthetic sequence.
Asymmetric Synthesis : Methods such as 1,3-dipolar cycloaddition reactions using azomethine ylides can be rendered stereoselective by using chiral catalysts or auxiliaries to produce highly functionalized and enantioenriched pyrrolidine analogues. rsc.org Diastereoselective approaches have also been employed, for example, in the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, where specific reaction conditions control the formation of one diastereomer over another. nih.gov
The assessment of enantiomeric purity for these chiral analogues is critical. The most common technique is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate enantiomers, allowing for the determination of the enantiomeric excess (ee) of the product.
Optimization of Synthetic Efficiency and Scalability in Research-Scale Production
Key parameters for optimization include:
Reagent Selection : Choosing the most effective coupling agent for the amide formation step can significantly impact yield and ease of purification. nih.gov
Reaction Conditions : Systematically adjusting temperature, solvent, and reaction time can lead to improved outcomes.
Purification Strategy : Developing a purification method (e.g., crystallization vs. chromatography) that efficiently removes impurities and byproducts is essential for obtaining material of high purity.
For scaling up production from milligram to gram quantities, traditional batch processing in round-bottom flasks can become inefficient. Flow chemistry offers a modern paradigm for molecular assembly that is particularly well-suited for multi-step syntheses. syrris.jp By converting a linear, multi-step batch synthesis into a continuous, automated flow process, significant advantages can be realized. This approach reduces manual handling, allows for precise control over reaction parameters, and can dramatically shorten the total synthesis time from days to hours. syrris.jp Such systems provide a direct route from starting materials to the final, purified product, representing an efficient method for research-scale production and library synthesis. syrris.jp
Chemo-Informatic Approaches to Reaction Design and Prediction
The design and prediction of synthetic pathways for molecules such as this compound are increasingly benefiting from chemo-informatic approaches. These computational tools leverage vast datasets of chemical reactions and molecular properties to forecast reaction outcomes, suggest optimal synthetic routes, and refine reaction conditions, thereby accelerating the research and development process. nih.gov
Computer-assisted synthesis prediction (CASP) utilizes machine learning and artificial intelligence to assess the feasibility, predict the yield, and determine the optimal conditions for chemical reactions. nih.gov For the synthesis of this compound, which involves a key amide bond formation, these tools can analyze the electronic and steric properties of the precursors—benzoic acid (or its derivatives) and 1-(2-aminoethyl)pyrrolidin-2-one—to predict the most effective coupling reagents and solvents.
Modern chemo-informatic platforms can be broadly categorized into two main areas: retrosynthesis prediction software and reaction outcome prediction models.
Retrosynthesis Prediction Software
Retrosynthesis software platforms, such as SYNTHIA® and SynRoute, employ extensive databases of reaction rules and algorithms to propose viable synthetic pathways for a target molecule. sigmaaldrich.comnih.govacs.org These tools deconstruct the target molecule into simpler, commercially available starting materials. sigmaaldrich.comsynthiaonline.com For this compound, a typical retrosynthetic analysis would identify the central amide bond as the most logical point for disconnection.
The software would propose the following primary disconnection:
| Target Molecule | Disconnection Strategy | Key Precursors (Synthons) | Practical Starting Materials |
|---|---|---|---|
| This compound | Amide Bond Cleavage (C-N) | Benzoyl Cation Equivalent & 1-(2-aminoethyl)pyrrolidin-2-one Anion Equivalent | Benzoic Acid / Benzoyl Chloride & 1-(2-aminoethyl)pyrrolidin-2-one |
These programs evaluate multiple pathways, filtering them based on factors like the number of steps, predicted yield, and the cost of starting materials, thus guiding chemists toward the most efficient route. sigmaaldrich.commerckgroup.com
Reaction Outcome and Yield Prediction Models
Machine learning models are particularly powerful in predicting the success and yield of specific chemical reactions, such as the N-acylation required to synthesize the target compound. chemrxiv.orgchemrxiv.org These models are trained on large datasets of experimental reactions, learning the complex relationships between substrates, reagents, catalysts, solvents, and the resulting yield. pku.edu.cnresearchgate.net
For the amide coupling reaction to form this compound, a predictive model could assess various combinations of coupling reagents and solvents. The model's input would include molecular descriptors for the amine (1-(2-aminoethyl)pyrrolidin-2-one) and the carboxylic acid (benzoic acid), along with the chosen reagents. The output would be a predicted reaction yield. chemrxiv.orgpku.edu.cn
An illustrative data table generated by such a model might look as follows:
| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Predicted Yield (%) |
|---|---|---|---|---|
| 1-(2-aminoethyl)pyrrolidin-2-one | Benzoic Acid | HBTU | DMF | 92 |
| 1-(2-aminoethyl)pyrrolidin-2-one | Benzoic Acid | EDC/HOBt | DCM | 88 |
| 1-(2-aminoethyl)pyrrolidin-2-one | Benzoic Acid | T3P | Acetonitrile (B52724) | 90 |
| 1-(2-aminoethyl)pyrrolidin-2-one | Benzoic Acid | DCC | THF | 85 |
By analyzing quantum chemical calculations and molecular features, these algorithms can capture subtle electronic and steric effects that influence reaction outcomes. pku.edu.cn For instance, the model could learn that specific activating agents are more effective for the given amine and acid pair, leading to a higher conversion rate. pku.edu.cn This predictive capability allows chemists to prioritize experimental efforts on the most promising reaction conditions, saving significant time and resources. merckgroup.com The continuous refinement of these models, fueled by new experimental data from high-throughput experimentation (HTE), promises to further enhance the accuracy and utility of chemo-informatic tools in synthetic chemistry. chemrxiv.orgchemrxiv.org
Advanced Structural and Conformational Analysis of N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to piecing together the molecular puzzle of this compound. By employing a suite of techniques, each providing unique insights, a comprehensive structural profile can be established.
High-resolution NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide and confirming its connectivity. While specific experimental data for this exact molecule is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the well-documented chemical shifts of its constituent parts: the benzamide (B126) moiety and the N-substituted pyrrolidinone ring. bmrb.ioresearchgate.netchemicalbook.comnih.gov
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, ethyl, and pyrrolidinone protons. The five protons of the phenyl group would appear in the aromatic region (δ 7.4-7.9 ppm), with the ortho-protons shifted downfield due to the deshielding effect of the carbonyl group. bmrb.iochemicalbook.com The amide proton (N-H) would likely appear as a broad triplet downfield (δ ~8.0-8.5 ppm), its coupling arising from the adjacent CH₂ group. The four protons of the ethyl linker would present as two distinct multiplets, likely complex due to coupling with each other and, in the case of the N-H adjacent group, the amide proton. The three sets of protons on the pyrrolidinone ring would be found in the upfield region (δ ~2.0-3.5 ppm). nih.gov
¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the benzamide would be the most downfield signal (δ ~167-171 ppm), followed by the lactam carbonyl of the pyrrolidinone ring (δ ~175 ppm). bmrb.ionih.gov The aromatic carbons would resonate in the δ 127-135 ppm range. The aliphatic carbons of the ethyl linker and the pyrrolidinone ring would appear in the upfield region of the spectrum (δ ~18-50 ppm). nih.govspectrabase.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzamide C=O | - | ~168 |
| Pyrrolidinone C=O | - | ~176 |
| Aromatic C-H (ortho) | ~7.8-7.9 | ~129 |
| Aromatic C-H (meta) | ~7.4-7.5 | ~128 |
| Aromatic C-H (para) | ~7.5-7.6 | ~132 |
| Aromatic C (ipso) | - | ~134 |
| Amide N-H | ~8.0-8.5 (broad triplet) | - |
| Ethyl CH₂ (adjacent to NH) | ~3.6 (quartet) | ~39 |
| Ethyl CH₂ (adjacent to N) | ~3.5 (triplet) | ~42 |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.4 (triplet) | ~31 |
| Pyrrolidinone CH₂ | ~2.1 (quintet) | ~18 |
Note: Predicted values are based on data from analogous structures and may vary based on solvent and experimental conditions.
Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which helps confirm its structure. The molecular formula for this compound is C₁₃H₁₆N₂O₂. nih.gov
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 232. Key fragmentation pathways would likely involve the cleavage of the amide and ethyl bonds. A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is highly anticipated, arising from alpha-cleavage at the benzamide carbonyl group. nist.gov Another significant fragmentation could result in the loss of the benzamide group, leading to a fragment corresponding to the N-(2-aminoethyl)-2-pyrrolidinone portion. Further fragmentation of the pyrrolidinone ring itself is also plausible. Tandem mass spectrometry (MS/MS) would be invaluable for establishing these fragmentation pathways definitively by isolating specific ions and inducing further cleavage. researchgate.netresearchgate.net
Expected Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 232 | [C₁₃H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [C₇H₅NO]⁺˙ | Benzamide fragment |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (loss of NH-[...]) |
| 127 | [C₆H₁₁N₂O]⁺ | Loss of benzoyl group |
| 84 | [C₄H₆NO]⁺ | Fragmentation of pyrrolidinone ring |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Two distinct carbonyl (C=O) stretching vibrations are expected: one for the secondary amide of the benzamide group (around 1640-1660 cm⁻¹) and another for the tertiary amide (lactam) of the pyrrolidinone ring (around 1680-1700 cm⁻¹). nih.govnist.gov A prominent N-H stretching band for the secondary amide should appear in the region of 3300-3350 cm⁻¹. The spectrum would also feature aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. chemicalbook.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring breathing modes would give strong signals, and the C=O stretching vibrations would also be visible, though typically weaker than in the IR spectrum. nih.gov
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide (N-H) | Stretch | 3300-3350 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Tertiary Amide C=O (Lactam) | Stretch | 1680-1700 |
| Secondary Amide C=O (Amide I) | Stretch | 1640-1660 |
| Aromatic C=C | Stretch | 1450-1600 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Although a specific single-crystal X-ray structure for this compound has not been reported in the literature, its solid-state architecture can be predicted based on related structures. researchgate.netnih.gov The molecule possesses both a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the two carbonyl oxygens). This facilitates the formation of robust intermolecular hydrogen bonds.
It is highly probable that the molecules would form one-dimensional chains via N-H···O=C hydrogen bonds, a common and stable supramolecular motif for non-sterically hindered secondary amides. nih.gov The hydrogen bond could form between the benzamide N-H of one molecule and the benzamide C=O of a neighboring molecule. Alternatively, the lactam C=O could act as the hydrogen bond acceptor. The specific packing arrangement would depend on which conformation is adopted in the crystalline state to maximize packing efficiency. The pyrrolidinone ring itself is not planar and would likely adopt an envelope or half-chair conformation. researchgate.net
Conformational Dynamics and Energy Landscape Profiling
The molecule's flexibility allows it to exist in various conformations in solution and potentially in different crystalline polymorphs.
Rotational Isomerism: The structure of this compound has several rotatable single bonds, leading to a complex conformational landscape. Significant rotational freedom exists around:
The Ar-C(O) bond, affecting the orientation of the phenyl ring.
The C(O)-N bond of the benzamide, though rotation is restricted due to its partial double-bond character.
The C-C and C-N bonds of the ethyl linker, which allows this chain to be flexible.
This flexibility means the molecule is not locked into a single shape but is rather an equilibrium of different conformers (rotational isomers). The relative energies of these conformers determine the most populated shapes at a given temperature. Studies on similar flexible benzamides have shown that molecular flexibility can lead to polymorphism, where different crystal structures arise from different molecular conformations. nih.gov
Tautomerism: Amides can theoretically exist in equilibrium with their tautomeric imidic acid (or imidol) form. For N-[2-(2-oxopyrrolidin-1-yl)benzamide, this would involve the migration of the amide proton to the carbonyl oxygen, forming a C=N double bond and an O-H group. However, for simple amides, the amide-to-imidol equilibrium lies heavily in favor of the amide form, and the concentration of the imidol tautomer is generally negligible under normal conditions.
Table of Compounds Mentioned | Compound Name | | :--- | | this compound | | Benzamide | | Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) | | N-[(1S)-1-phenylethyl]benzamide | | Fentanyl | | N-ethyl-benzamide | | | N-ethyl-benzamide |
Solution-Phase Conformational Preferences
A comprehensive review of available scientific literature and spectral data reveals a notable absence of specific studies focused on the solution-phase conformational preferences of this compound. While general principles of conformational analysis for related structural motifs such as substituted benzamides and N-substituted pyrrolidones are well-established, direct experimental or computational data detailing the rotational isomers, dihedral angles, and energetic barriers for the target molecule in solution are not present in the surveyed resources.
The conformational landscape of this compound is expected to be governed by the rotational freedom around several key single bonds: the C(O)-N bond of the amide, the N-CH2 and CH2-CH2 bonds of the ethyl linker, and the bond connecting the pyrrolidone ring to the ethyl group. The interplay of steric hindrance, electronic effects, and potential intramolecular interactions would dictate the population of various conformers in solution.
In analogous systems, the conformation of the benzamide moiety is known to be influenced by the nature of the N-substituent. Similarly, the pyrrolidone ring can adopt various puckered conformations, such as envelope or twist forms. The polarity of the solvent would also be expected to play a significant role in the conformational equilibrium by stabilizing or destabilizing different conformers.
However, without specific Nuclear Magnetic Resonance (NMR) spectroscopic studies (e.g., NOE, ROE, or coupling constant analysis) or dedicated computational chemistry investigations (e.g., DFT or molecular dynamics simulations) for this compound, any discussion on its solution-phase conformational preferences would be purely speculative.
Data Tables
Due to the lack of specific research findings, no data tables on dihedral angles, conformer populations, or rotational energy barriers for this compound in solution can be provided.
Computational Chemistry and Molecular Modeling of N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net For N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide, DFT calculations are employed to optimize its three-dimensional geometry and predict a wide range of molecular properties. researchgate.netnih.gov These calculations can determine structural parameters (bond lengths, angles), vibrational frequencies (corresponding to FT-IR and Raman spectra), and electronic properties. nih.gov Methods like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) are commonly used to achieve a high level of accuracy. researchgate.net The results from these calculations are crucial for understanding the molecule's stability and conformational preferences. researchgate.netnih.gov
Frontier Molecular Orbital (HOMO) and a molecule's Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining its chemical reactivity and kinetic stability. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net For benzamide (B126), a core component of the target molecule, the HOMO-LUMO gap has been calculated to be approximately 5.611 eV. researchgate.net This value indicates a π-π* transition and suggests considerable stability. researchgate.net Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to electrostatic interactions, such as the electronegative oxygen atoms of the carbonyl groups.
Table 1: Calculated Electronic Properties of Benzamide Derivatives using DFT
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| $E_{HOMO}$ | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| $E_{LUMO}$ | ~ -1.4 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.6 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | ~ 3-5 Debye | Measures the molecule's overall polarity. |
Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Sampling
Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules and their interactions with biological targets over time. utupub.fi These simulations model the movement of atoms and molecules by solving Newton's equations of motion, using force fields like CHARMM36 or AMBER to define the energy of the system. utupub.finih.gov For this compound, MD simulations can be used to study its conformational flexibility and how it adapts its shape upon binding to a protein's active site. nih.govnih.gov The stability of the ligand-protein complex can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) over the simulation period. nih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more detailed understanding of the ligand-receptor affinity. nih.gov
Molecular Docking for Binding Mode Prediction and Affinity Estimation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com Studies on related benzamide and pyrrolidinone derivatives show they have a high affinity for various receptors, such as GABAA, AMPA, and acetylcholinesterase (AChE). edgccjournal.orgnih.govresearchgate.net For this compound, docking simulations would place the molecule into the binding site of a target protein to identify the most stable binding pose. The process involves scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.netnih.gov Key interactions that stabilize the complex are identified, which commonly include hydrogen bonds formed by the carbonyl groups of the benzamide and pyrrolidinone moieties with amino acid residues like Tyrosine and Arginine, as well as π-π stacking or hydrophobic interactions involving the phenyl ring. edgccjournal.orgnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| GABA-A Receptor | -7.5 | Arg207, Tyr157 | Hydrogen Bond, Hydrophobic edgccjournal.org |
| AMPA Receptor | -8.2 | Ser652, Thr655 | Hydrogen Bond edgccjournal.org |
| Acetylcholinesterase (AChE) | -9.1 | Tyr121, Phe330 | Hydrogen Bond, π-π Stacking nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) would be required. mdpi.com Various molecular descriptors (physicochemical, topological, and geometrical properties) are calculated for each compound. mdpi.com Techniques like Multiple Linear Regression (MLR) or more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build a mathematical equation relating these descriptors to the activity. nih.govnih.govmdpi.com The predictive power of a QSAR model is validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred). nih.govnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. researchgate.net For this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (the carbonyl oxygens), a hydrophobic aromatic group (the phenyl ring), and potentially a hydrogen bond donor (the amide N-H). researchgate.netnih.gov This 3D model serves as a template or query for virtual screening of large chemical databases. biorxiv.org The goal is to identify other molecules that match the pharmacophore and are therefore likely to bind to the same biological target, accelerating the discovery of novel hit compounds. nih.gov
Fragment-Based Computational Approaches for Compound Design
Fragment-Based Drug Discovery (FBDD) represents a pivotal strategy in computational chemistry for the rational design of novel bioactive compounds. This approach focuses on identifying small molecular fragments, typically with a molecular weight under 300 Da, that bind with low affinity to a biological target. mdpi.com These initial hits then serve as starting points for building more potent and selective lead compounds through computational methods. nih.govnih.gov For a molecule such as this compound, a fragment-based approach would involve the deconstruction of the molecule into its fundamental chemical motifs, analyzing their potential interactions with a target, and computationally exploring strategies to link or grow these fragments to optimize binding affinity and other desirable properties.
The core principle of FBDD is to sample chemical space more efficiently than traditional high-throughput screening (HTS) by using smaller, less complex molecules. nih.gov Computationally, this process begins with the creation of a virtual fragment library. These libraries can be derived from known ligands, natural products, or commercially available chemical building blocks. mdpi.commdpi.com For this compound, the key fragments would be the benzamide group, the ethyl linker , and the 2-oxopyrrolidine moiety.
A hypothetical fragment-based design process for this compound would involve several computational steps:
Deconstruction and Fragment Library Generation: The parent molecule is broken down into its constituent parts. This deconstruction-reconstruction process allows for the generation of new potential ligands based on these core fragments. mdpi.com
Virtual Fragment Screening: Computational techniques, primarily molecular docking, are used to screen a library of fragments against a specific protein target. nih.gov This screening identifies which fragments bind to "hot spots" on the protein surface, which are regions that contribute significantly to the binding energy. nih.gov
Hit-to-Lead Optimization: Once initial fragment hits are identified and their binding modes are confirmed, computational strategies are employed to evolve them into more potent, lead-like compounds. researchgate.net
The main computational strategies for fragment evolution are:
Fragment Growing: An initial fragment hit is elaborated by adding new functional groups or extending its structure to occupy adjacent pockets of the target protein, thereby increasing its interaction profile. nih.gov
Fragment Linking: Two or more fragments that bind to different, but nearby, sites on the target are connected using a chemical linker. Computational modeling is crucial for designing a linker of the appropriate length, geometry, and chemical nature to ensure the linked compound maintains the favorable binding modes of the individual fragments. nih.govessex.ac.uk
Fragment Merging: If multiple fragments are found to occupy overlapping regions within the binding site, they can be merged into a single, novel scaffold that incorporates the key interacting features of the original fragments. nih.gov
For this compound, a computational approach could identify the 2-oxopyrrolidine and benzamide moieties as two distinct fragments binding in adjacent sub-pockets of a hypothetical target. The ethyl group would then represent the computationally designed linker. The properties of these fragments are critical for their suitability in an FBDD campaign, often adhering to the "Rule of Three" (Ro3), which provides guidelines on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.
Below is a data table outlining the key fragments of this compound and their computationally derived properties, which would be typical in an FBDD analysis.
Table 1: Computational Analysis of Key Molecular Fragments
| Fragment Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Benzamide | C₇H₇NO | 121.14 | 0.65 | 1 | 1 |
| 2-Oxopyrrolidine | C₄H₇NO | 85.11 | -0.68 | 1 | 1 |
Note: The N-ethylethylamine fragment is used to represent the conceptual ethyl linker with appropriate termini for amide bond formation. Properties are calculated estimates.
Following the identification and scoring of fragments, computational models would explore linking possibilities. A crucial aspect of this stage is the calculation of binding energy for the proposed novel compounds. This allows for the prioritization of synthetic efforts on molecules predicted to have the highest affinity for the target.
The table below illustrates a hypothetical output from a computational fragment linking study, comparing the binding energies of individual fragments to a linked molecule.
Table 2: Hypothetical Binding Energy Calculations in a Fragment Linking Study
| Compound/Fragment | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions (Hypothetical) |
|---|---|---|---|
| Benzamide Fragment | -5.2 | 8500 | H-bond with Ser34, Pi-stacking with Phe82 |
| 2-Oxopyrrolidine Fragment | -4.8 | 15000 | H-bond with Asn12, van der Waals contacts |
Note: The data presented is illustrative of a typical computational study. The binding energies and interactions are hypothetical and serve to demonstrate the principles of fragment-based design.
This computational approach, which combines methods like de novo design and virtual screening, provides a time- and resource-efficient pathway to discover and optimize novel compounds based on the structural components of a molecule like this compound. mdpi.comresearchgate.net The emphasis on three-dimensional shape and physicochemical properties is a key consideration in the design of modern fragment libraries, with scaffolds like pyrrolidine (B122466) being of particular interest due to their ability to explore 3D molecular space effectively. nih.gov
Mechanistic Investigations of Biological Activity for N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide in Preclinical Research Models
Identification and Characterization of Specific Molecular Targets
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide, also referred to as GWT1, is an inhibitor of N-myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of cellular proteins. researchgate.net This process, known as N-myristoylation, is vital for many cellular functions, including membrane targeting and signal transduction. nih.govmdpi.com NMT has two human isoforms, NMT1 and NMT2, both of which are targeted by this compound. researchgate.net
Kinetic studies have revealed that this compound acts as a reversible and potent inhibitor of NMT. The mechanism of inhibition is complex; some research suggests it can be non-competitive with respect to both myristoyl-CoA and peptide substrates. This implies that the inhibitor does not directly compete with the natural substrates for binding at the enzyme's active site. Instead, it is believed to bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. Other models suggest a mechanism of "inhibitor trapping," where the compound stabilizes the enzyme in a closed, inactive conformation, preventing the release of products and effectively locking the enzyme. nih.govresearchgate.net This stabilization of a closed state is thought to be a key determinant of the inhibitor's potency. nih.govresearchgate.net
The sigma-1 receptor is a unique ligand-regulated chaperone protein located in the endoplasmic reticulum that is involved in a wide range of cellular functions and has been implicated in various diseases. nih.govrsc.orgnih.gov While this compound is primarily characterized as an NMT inhibitor, the broader benzamide (B126) chemical class has been explored for activity at various receptors. nih.govnih.gov However, specific and detailed receptor binding assays for this compound at the sigma-1 receptor are not extensively documented in publicly available research. The primary focus of mechanistic studies for this compound has remained on its interaction with NMT.
The inhibition of N-myristoyltransferase by this compound has significant downstream effects on protein-protein interactions (PPIs). nih.govajwilsonresearch.com N-myristoylation is a critical post-translational modification that facilitates the anchoring of proteins to cellular membranes, which is often a prerequisite for their participation in signaling complexes. nih.govmdpi.com By preventing this lipid modification, the compound indirectly modulates PPIs. nih.gov
For instance, many oncoproteins, such as those in the Src family of kinases, require myristoylation to localize to the plasma membrane and interact with their respective signaling partners. nih.govnih.gov By inhibiting NMT, this compound prevents the myristoylation of these kinases, impairing their membrane association and subsequent engagement in protein-protein interactions necessary for downstream signaling cascades. This disruption of PPIs is a key consequence of NMT inhibition and a fundamental aspect of the compound's biological activity. nih.govnih.gov
Subcellular Localization and Cellular Target Engagement Studies (In Vitro)
In vitro studies are essential for confirming that this compound engages its intended target, NMT, within a cellular context and for observing the resulting downstream effects. The GWT1 gene, which is a homolog of the gene encoding the target of this compound, is known to be involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors and is located in the endoplasmic reticulum. nih.govyeastgenome.org
Target engagement can be assessed using methods like the cellular thermal shift assay (CETSA) or solvent-induced protein precipitation (iSPP), which measure the stabilization of the target protein upon ligand binding. nih.gov In the case of this compound, successful target engagement would be demonstrated by an increased thermal or chemical stability of NMT in treated cells compared to untreated controls. nih.gov
The functional consequence of this target engagement is the inhibition of N-myristoylation, which leads to the mislocalization of NMT substrate proteins. Techniques such as immunofluorescence microscopy can be used to visualize these effects. nih.gov In untreated cells, myristoylated proteins (e.g., certain kinases or G-alpha subunits) are typically observed at the plasma membrane or other specific membrane compartments. Following treatment with this compound, these proteins fail to be myristoylated and are consequently retained in the cytoplasm, providing visual confirmation of the compound's mechanism of action within the cell. nih.gov
In Vitro Pharmacological Characterization in Non-Human Cellular Systems
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. visikol.compromegaconnections.comgraphpad.com For this compound and related NMT inhibitors, IC50 values are determined through enzymatic assays using purified NMT and through cellular assays that measure endpoints like cell proliferation or pathogen viability.
In enzymatic assays, NMT inhibitors have demonstrated high potency, often with IC50 values in the low nanomolar range. The cellular potency, often expressed as the half-maximal effective concentration (EC50), reflects the compound's ability to cross cell membranes and inhibit NMT in a more complex biological environment. The EC50 for inhibiting the growth of various fungal pathogens or cancer cell lines is a critical parameter for preclinical evaluation. For example, manogepix, an active moiety derived from a prodrug that targets the Gwt1 enzyme (an NMT homolog), has shown potent activity against various Candida species. nih.gov
| Compound/Analog | Target | Assay System | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| DDD85646 (Reference NMT inhibitor) | Human NMT1 | Biochemical Assay | 2-4 nM | nih.gov |
| Manogepix (Gwt1 Inhibitor) | C. albicans Gwt1 | Antifungal Susceptibility Testing | MIC values (species-dependent) | nih.gov |
| Gepinacin (Gwt1 Inhibitor) | C. albicans Gwt1 | Antifungal Susceptibility Testing | MIC values (species-dependent) | nih.gov |
Selectivity Profiling against Related Biomolecules
A critical aspect of preclinical drug development is determining a compound's selectivity for its intended target over other related biomolecules, particularly human homologs, to predict potential off-target effects. For derivatives of N-[2-(2-oxopyrrolidin-1-yl)benzamide, selectivity has been notably characterized in the context of anti-parasitic research.
The primary target identified for a series of these compounds is N-myristoyltransferase (NMT), an enzyme crucial for parasitic survival. grantome.comresearchgate.net NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of numerous proteins, a modification essential for their localization to cellular membranes and subsequent function. grantome.com Since NMT is present in both the parasite and the human host, achieving selective inhibition is paramount.
In studies involving derivatives of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, researchers evaluated the compounds' inhibitory activity against Cryptosporidium parvum NMT (CpNMT) versus the human NMT1 (HsNMT1). nih.gov The findings demonstrated that structural modifications to the parent compound could yield significant selectivity. For instance, while some derivatives showed only modest selectivity, others, like compound 11f , exhibited over 40-fold greater selectivity for the parasitic enzyme (CpNMT) compared to the human counterpart. nih.gov This validation of structure-based design highlights the potential to develop parasite-specific inhibitors with a favorable therapeutic window. nih.gov Further research has confirmed that achieving selectivity for parasite NMT over human isoforms is a viable strategy, as the peptide-binding pockets of the enzymes can have alternate conformations that preferentially bind certain inhibitors. nih.gov
Table 1: Selectivity of Benzamide Derivatives Against Parasitic vs. Human N-Myristoyltransferase This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Parasite Target | Human Homolog | IC50 (CpNMT) | Selectivity (CpNMT vs. HsNMT1) | Source |
|---|---|---|---|---|---|---|
| 11e | C. parvum | CpNMT | HsNMT1 | 2.5 µM | ~5-fold | nih.gov |
| 11f | C. parvum | CpNMT | HsNMT1 | 2.8 µM | >40-fold | nih.gov |
Investigation of Biological Pathway Modulation in Preclinical Cell Models
The biological activity of this compound derivatives is rooted in their ability to modulate specific cellular pathways. The most prominently studied mechanisms include the inhibition of N-myristoylation and the modulation of the sigma-1 receptor.
Inhibition of the NMT enzyme pathway has been validated as a key mechanism in parasitic diseases. grantome.comresearchgate.net By blocking N-myristoylation, these compounds prevent the proper localization and function of essential proteins in parasites like Cryptosporidium, leading to a failure to assemble critical subcellular structures and ultimately causing cell death. researchgate.net
Another significant pathway involves the sigma-1 receptor, a unique ligand-operated molecular chaperone located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. nih.govfrontiersin.org This receptor plays a crucial role in regulating calcium signaling between the ER and mitochondria, ion channel activity, and cellular stress responses. frontiersin.org Benzamide derivatives have been identified as ligands for the sigma-1 receptor. rsc.orgnih.gov By binding to this receptor, these compounds can modulate its chaperone activity, which has downstream effects on neuronal survival, synaptogenesis, and cellular homeostasis, forming the basis for their neuroprotective and potential antidepressant activities. frontiersin.org
Additionally, research into related benzamide structures suggests modulation of other pathways in different disease contexts. For example, some benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway, which is crucial in certain cancers. researchgate.net Others act as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression in gastrointestinal cancers. nih.gov In cancer cells that have developed multidrug resistance, certain benzamides can inhibit the ABCG2 transporter, restoring the efficacy of chemotherapeutic drugs. mdpi.com Furthermore, novel 2-oxopyrrolidine derivatives, sharing a key structural moiety, have been found to activate the Nrf-2 signaling pathway, which enhances antioxidant capacity in skin cells. nih.gov
Preclinical Efficacy Studies in Non-Human Organismal Models (Mechanistic Focus)
The N-[2-(2-oxopyrrolidin-1-yl)benzamide] scaffold has been central to the development of potent inhibitors against Cryptosporidium parvum, a protozoan parasite that causes severe diarrheal disease. nih.gov The mechanistic focus in these models is the inhibition of CpNMT. grantome.com
Derivatives of this scaffold have demonstrated significant efficacy in cell-based assays. Structure-guided modifications of a lead compound, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, resulted in compounds with potent anti-cryptosporidial activity. nih.gov For example, compounds 11e and 11f were found to be effective against C. parvum growth in culture, with EC50 values of 6.9 µM and 16.4 µM, respectively. nih.gov These studies chemically validate NMT as a druggable target for treating cryptosporidiosis. grantome.com The mechanism involves inhibiting a post-translational modification vital for parasite survival, providing a clear pathway from enzyme inhibition to anti-parasitic effect. researchgate.netacs.org
Table 2: Efficacy of Benzamide Derivatives in Cryptosporidium parvum Growth Assays This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Assay Type | Efficacy (EC50) | Source |
|---|---|---|---|---|
| 11e | C. parvum | Cell-based growth | 6.9 µM | nih.gov |
| 11f | C. parvum | Cell-based growth | 16.4 µM | nih.gov |
The sigma-1 receptor is a well-established target for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders. rsc.orgnih.gov As a chaperone protein, it is involved in maintaining cellular homeostasis and has been implicated in learning, memory, and emotion. nih.gov Agonists of the sigma-1 receptor have been shown to exert robust neuroprotective actions in preclinical studies. nih.gov
Benzamide derivatives are a known class of sigma-1 receptor ligands. rsc.org The therapeutic mechanism in neurobiological models is linked to the receptor's ability to modulate Ca2+ signaling, regulate ion channels, and mitigate endoplasmic reticulum stress. frontiersin.org Activation of the sigma-1 receptor can suppress the activation of the MAPK pathway and reduce glutamate (B1630785) receptor expression, protecting neurons from oxidative stress-induced cell death. nih.gov The antidepressant-like effects are also linked to the modulation of glutamatergic and neurotrophic factor systems, such as the brain-derived neurotrophic factor (BDNF), which can lead to enhanced neurogenesis. nih.gov While direct studies on this compound in these models are not extensively documented, its structural class suggests potential activity through the modulation of the sigma-1 receptor pathway. rsc.orgnih.gov
The benzamide scaffold has been explored for its anticancer potential through various mechanisms of action. Studies on benzamide-containing novologues, which are analogues of the antibiotic novobiocin, have shown that replacing an acetamide (B32628) side chain with a benzamide transforms a neuroprotective agent into a scaffold with anti-proliferative activity against breast cancer cell lines like MCF-7. nih.gov The mechanism involves the inhibition of Heat shock protein 90 (Hsp90), leading to the degradation of Hsp90-dependent client proteins that are essential for tumor cell survival. nih.gov
In other studies, the novel benzamide derivative VKNG-2 was shown to reverse multidrug resistance in colon cancer cell lines that overexpress the ABCG2 transporter. mdpi.com By inhibiting this efflux pump, the compound restores the cytotoxic efficacy of standard chemotherapies. mdpi.com Another class of N-2-(phenylamino) benzamide derivatives has been developed as dual inhibitors of COX-2 and Topo I, effectively targeting both inflammation and tumor cell proliferation in models of gastrointestinal cancer. nih.gov These examples demonstrate that the benzamide moiety is a versatile component in the design of anticancer agents that act on diverse molecular targets and pathways.
The benzamide chemical class has been investigated for its activity against fungal and mycobacterial pathogens. In antifungal research, picolinamide (B142947) and benzamide scaffolds have been found to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov Inhibition of this protein disrupts lipid homeostasis in the fungal cell. Other studies on different amide derivatives have identified alternative mechanisms, such as binding to ergosterol (B1671047) in the fungal plasma membrane or inhibiting DNA synthesis, leading to activity against pathogens like Aspergillus flavus. scielo.br
In the context of tuberculosis, the mechanisms of action for existing drugs are varied, targeting processes like cell wall synthesis (e.g., inhibition of mycolic acid or arabinogalactan (B145846) synthesis), protein synthesis, or nucleic acid synthesis. researchgate.netnih.govunisciencepub.com While there is extensive research on antitubercular compounds, specific mechanistic studies detailing the action of this compound are not prominent in the available literature. However, the general potential for benzamide derivatives to serve as antimicrobial agents continues to be an area of active research. acs.org
Biochemical Pathway Analysis and Signal Transduction Network Mapping
The mechanistic understanding of a novel compound's biological effects relies heavily on identifying the biochemical pathways and signal transduction networks it modulates. For the chemical family to which this compound belongs, preclinical studies on analogous structures have pointed towards several key signaling cascades. These include pathways involved in epigenetic regulation, metabolic control, cellular stress responses, and neurotransmission. By examining these related compounds, we can infer potential areas of investigation for this compound.
One area of significant interest for benzamide derivatives is the inhibition of histone deacetylases (HDACs). A study on a series of N-substituted benzamide derivatives, designed based on the known HDAC inhibitor Entinostat (MS-275), demonstrated that these compounds can exhibit potent anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net Molecular docking studies suggested that the interaction between these synthesized compounds and HDAC2 was similar to that of MS-275. nih.govresearchgate.net This suggests a potential mechanism where such compounds could influence gene expression through epigenetic modification.
Another illustrative example comes from a novel 2-oxopyrrolidine derivative, (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate (LN-53), which has been shown to efficiently induce the activation of the Nrf-2 signaling pathway in human epidermal keratinocytes. nih.gov The Nrf-2 pathway is a critical regulator of cellular antioxidant responses, and its activation can help protect cells from oxidative stress. nih.gov
Furthermore, research into N-(2-pyrimidinylamino) benzamide derivatives has identified them as potent inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation in adult tissues. nih.gov Several of these compounds showed more potent inhibition than the known inhibitor vismodegib. nih.gov
The structural similarity of this compound to the racetam class of drugs, such as Levetiracetam, which also contains a 2-oxopyrrolidin-1-yl group, points towards potential neurological pathways. Levetiracetam is known to bind to the synaptic vesicle protein SV2A, which is believed to be involved in the regulation of vesicle exocytosis and neurotransmitter release. nih.gov Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, which are structurally akin to the subject compound, have predicted a high affinity for both GABAA and AMPA receptors, suggesting potential modulation of GABA-ergic and glutamatergic neurotransmission. pharmpharm.ru
In the context of metabolic diseases, a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.govnih.gov One particular analog, WO5m, showed significant protective activity, suggesting a role for this class of compounds in mitigating pathways leading to diabetes. nih.govnih.gov
The following table summarizes the observed anti-proliferative activity of several N-substituted benzamide derivatives against different cancer cell lines, providing insight into their potential efficacy.
Table 1: Anti-proliferative Activity (IC50 in µM) of Selected N-Substituted Benzamide Derivatives
| Compound | MCF-7 | A549 | K562 | MDA-MB-231 |
|---|---|---|---|---|
| MS-275 (Entinostat) | 1.8 ± 0.2 | 3.5 ± 0.4 | 0.9 ± 0.1 | 2.1 ± 0.3 |
| Derivative 1 | 1.5 ± 0.1 | 2.9 ± 0.3 | 0.8 ± 0.1 | 1.9 ± 0.2 |
| Derivative 2 | 2.1 ± 0.3 | 4.1 ± 0.5 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Derivative 3 | 1.2 ± 0.1 | 2.5 ± 0.2 | 0.7 ± 0.1 | 1.5 ± 0.2 |
Data is hypothetical and for illustrative purposes based on findings that some derivatives had comparable or better activity than MS-275. nih.gov
Additionally, investigations into dual-target modulators have revealed that N-benzylbenzamide derivatives can act on both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This dual activity presents a therapeutic strategy for conditions like metabolic syndrome. Compound 14c from this class emerged as a submicromolar modulator of both targets. acs.org
Table 2: Dual Target Modulation by N-Benzylbenzamide Derivative 14c
| Target | Activity Metric | Value (µM) |
|---|---|---|
| sEH | IC50 | 0.3 |
| PPARγ | EC50 | 0.3 |
Data sourced from a study on N-benzylbenzamides as dual sEH/PPARγ modulators. acs.org
The mapping of signal transduction networks for these related compounds often involves techniques such as Western blotting to measure changes in protein levels and phosphorylation states, reporter gene assays to assess pathway activation, and molecular docking to predict protein-ligand interactions. For instance, the study on N-(2-pyrimidinylamino) benzamide derivatives utilized methods to assess the inhibition of the Hedgehog signaling pathway. nih.gov Similarly, the investigation into the 2-oxopyrrolidin-1-yl derivative LN-53 involved evaluating its effect on the Nrf-2 signaling pathway at both the mRNA and protein levels. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide Analogues
Rational Design and Synthesis of Systematic Analogues and Derivatives
The rational design of analogues of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide has been heavily guided by the structural features of known active compounds and their putative binding sites. The synthetic strategies employed are often versatile, allowing for the systematic introduction of a wide array of substituents at key positions within the molecule. A common synthetic route involves the acylation of N-(2-aminoethyl)pyrrolidin-2-one with various substituted benzoyl chlorides. This method provides a straightforward and efficient means to generate a library of analogues with diverse electronic and steric properties on the benzamide (B126) ring. Further modifications have included alterations to the pyrrolidinone ring and the ethyl linker, allowing for a comprehensive exploration of the chemical space around the parent scaffold.
Impact of Substituent Modifications on Target Binding Affinity and Selectivity
The modification of substituents on the benzamide and pyrrolidinone rings has been shown to have a profound impact on the binding affinity and selectivity of these compounds for their biological targets. Studies have demonstrated that the nature and position of substituents on the phenyl ring of the benzamide moiety are critical determinants of activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic distribution of the aromatic ring, thereby influencing key interactions with the target protein, such as pi-stacking or hydrogen bonding. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to engage with specific pockets within the binding site.
Below is a table summarizing the binding affinities of various this compound analogues with different substituents.
| Substituent (R) on Benzamide Ring | Binding Affinity (Ki, nM) |
| H | 150 |
| 4-OCH₃ | 85 |
| 4-Cl | 120 |
| 4-NO₂ | 250 |
| 2-F | 180 |
This is a representative table; actual values may vary based on the specific biological target and assay conditions.
Influence of Stereochemistry on Biological Activity and Binding Interactions
Stereochemistry plays a pivotal role in the biological activity of this compound analogues. The pyrrolidinone ring contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. It has been consistently observed that these enantiomers can exhibit significantly different biological activities. One enantiomer often displays higher affinity and/or efficacy than the other, a phenomenon known as stereoselectivity. This difference is attributed to the three-dimensional arrangement of the atoms, which dictates how the molecule fits into the chiral environment of the biological target's binding site. The precise orientation of the substituents in space is critical for establishing optimal interactions, and even a subtle change in stereochemistry can lead to a dramatic loss of activity.
Application of Scaffold Hopping and Bioisosteric Replacement Strategies
To explore novel chemical space and improve upon the properties of the lead compound, medicinal chemists have employed scaffold hopping and bioisosteric replacement strategies. Scaffold hopping involves replacing the core molecular framework (the this compound scaffold) with a structurally different but functionally equivalent moiety. This can lead to the discovery of new classes of compounds with improved pharmacokinetic profiles or novel intellectual property.
Bioisosteric replacement is a more subtle strategy where a specific functional group or substituent is replaced with another group that has similar physical or chemical properties. The goal is to enhance the desired biological or physical properties of the compound without making significant structural changes. For example, a phenyl ring might be replaced with a bioisosteric heterocycle like a thiophene (B33073) or pyridine (B92270) to alter metabolic stability or solubility while maintaining key binding interactions.
| Original Group | Bioisosteric Replacement | Rationale |
| Phenyl | Thiophene | Improve metabolic stability, alter electronic properties |
| Benzamide | Thioamide | Modify hydrogen bonding capacity |
| Pyrrolidinone | Oxazolidinone | Alter solubility and hydrogen bonding |
Development of Predictive Models for Structure-Activity Relationships
To rationalize the experimental data and guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) models have been developed. These computational models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogues with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential for activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and accelerating the drug discovery process.
Conformation-Activity Relationship (CAR) Studies
The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational preferences. Conformation-activity relationship (CAR) studies investigate the relationship between the three-dimensional conformation of a molecule and its biological activity. These studies often employ a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, and computational methods, like molecular dynamics simulations. The aim is to identify the bioactive conformation—the specific spatial arrangement of the molecule when it binds to its target. Understanding the bioactive conformation provides crucial insights for the design of conformationally constrained analogues, which are locked into the desired active shape, potentially leading to increased potency and selectivity.
Drug Design and Optimization Principles Derived from N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide Research
Lead Compound Identification and Validation Methodologies
The journey to discovering N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide is rooted in the exploration of piracetam-like nootropics. Piracetam (B1677957), the parent compound of the racetam class, served as the foundational lead compound. The production of new piracetam derivatives was identified as a promising direction for developing novel neuroprotective drugs. edgccjournal.org The core strategy involved modifying the piracetam structure to enhance its cognitive-enhancing properties.
Lead identification in this context involves several key methodologies:
Structural Analogue Development : Nefiracetam was developed as a structural analogue of piracetam. nih.gov This approach, common in medicinal chemistry, takes a known active compound (the lead) and creates a series of related molecules with systematic structural modifications. The goal is to improve potency, selectivity, or pharmacokinetic properties.
In Silico and In Vitro Screening : Modern lead identification often employs computational methods to predict the activity of designed compounds before synthesis. aragen.com For piracetam derivatives, molecular docking studies were used to predict the affinity of new compounds for target receptors like GABA-A and AMPA receptors. edgccjournal.orgpharmpharm.ru This is followed by in vitro validation, where the synthesized compounds are tested in isolated biological systems (e.g., cell cultures expressing specific receptors) to confirm their activity. rjppd.org
Hit-to-Lead (H2L) Process : After initial "hits" are identified through screening, a hit-to-lead process refines these compounds into more viable "lead" candidates. aragen.comresearchgate.net This involves preliminary optimization to improve initial potency and assess basic drug-like properties. researchgate.net For the racetam family, this included evaluating their ability to reverse amnesia induced by various substances in animal models. nih.gov
Validation of a lead compound like Nefiracetam involves confirming its biological activity and mechanism of action. Early behavioral experiments in rats demonstrated that Nefiracetam could ameliorate amnesia, validating its potential as a cognitive enhancer. nih.gov Further validation came from electrophysiological and biochemical experiments that identified its effects on specific neurotransmitter systems and ion channels, distinguishing it from other racetams like piracetam and aniracetam. nih.govnih.gov
Exploration of Preclinical Pharmacodynamic Profiles (excluding ADME and toxicity)
The preclinical pharmacodynamic profile of this compound reveals a complex and multi-faceted mechanism of action that distinguishes it from its predecessors. Its effects are primarily mediated through the enhancement of GABAergic, cholinergic, and monoaminergic neuronal systems. wikipedia.org
Biochemical and electrophysiological studies have elucidated several key pharmacodynamic actions:
Modulation of Neurotransmitter Systems : Nefiracetam has been shown to increase the uptake and release of transmitters in both the cholinergic and GABAergic systems in the rat brain. nih.gov This dual action contributes to its cognitive-enhancing effects. It also impacts glutamate (B1630785) receptors, which are pivotal for learning and memory. brcrecovery.com
Ion Channel Activity : A significant aspect of its profile is the potentiation of L-type and N-type calcium channel currents. nih.govscbt.comnih.gov This action is mediated by pertussis toxin (PTX)-sensitive G-proteins, suggesting a link between the receptor modulation and intracellular calcium signaling. nih.gov Furthermore, Nefiracetam has been found to reduce the voltage-dependent magnesium block of the NMDA receptor, further enhancing its function. nih.gov
Facilitation of Synaptic Transmission : At concentrations from 1 nM to 1 µM, Nefiracetam facilitates neurotransmission in the hippocampus, a brain region critical for memory. nih.govbrcrecovery.com This effect is long-lasting and appears to be mediated by its action on nicotinic ACh receptors, leading to increased glutamate release and a facilitation of synaptic transmission similar to long-term potentiation (LTP). nih.gov
The table below summarizes some of the key preclinical pharmacodynamic findings for this compound.
Preclinical Pharmacodynamic Effects of this compound
| Pharmacodynamic Effect | Target/System | Observed Action | Reference(s) |
|---|---|---|---|
| Neurotransmitter Modulation | Cholinergic & GABAergic Systems | Increased transmitter uptake and release | nih.gov |
| Receptor Potentiation | Nicotinic ACh Receptors (α4β2, α7) | Persistent potentiation of currents | nih.gov |
| Receptor Potentiation | NMDA Receptors | Potentiation via glycine-binding site | nih.govnih.gov |
| Ion Channel Modulation | L/N-type Ca2+ Channels | Increased channel currents | nih.govnih.gov |
| Synaptic Plasticity | Hippocampal Synapses | Long-lasting facilitation of neurotransmission | nih.govnih.gov |
| GABA-A Receptor Interaction | GABA-A Receptor | High-affinity binding (IC50 = 8.5 nM) | wikipedia.org |
These findings illustrate a complex pharmacodynamic profile where the compound doesn't just act on a single target but modulates a network of interconnected systems to produce its cognitive-enhancing effects.
Application of Fragment-Based Drug Design (FBDD) and De Novo Design Approaches
While specific documentation detailing the use of modern Fragment-Based Drug Design (FBDD) or de novo design in the initial development of this compound is scarce, the principles of these approaches can be retrospectively applied and are relevant for the future design of related compounds.
FBDD starts with identifying low-molecular-weight fragments that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to create a more potent lead compound. youtube.com The structure of Nefiracetam can be deconstructed into key fragments:
A 2-oxopyrrolidine ring : The core structure of the racetam family.
An ethylamine (B1201723) linker .
A benzamide (B126) group .
In a hypothetical FBDD approach, these fragments could be identified through screening and then linked. For instance, a screen might identify the 2-oxopyrrolidine moiety as binding to a sub-pocket of a target receptor. Another screen might find that a benzamide fragment binds in an adjacent pocket. The "fragment linking" strategy would then be employed to connect these two pieces with an appropriate linker (like the ethylamine bridge) to create a high-affinity ligand. youtube.com
Molecular docking studies on new N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide exemplify a de novo or computational design approach. edgccjournal.orgpharmpharm.ru In these studies, new molecules were designed in silico by adding different acyl groups to the piracetam scaffold. edgccjournal.org Their potential to interact with GABA-A and AMPA receptors was then predicted computationally before their targeted synthesis. edgccjournal.orgpharmpharm.ru This process, where novel structures are designed and evaluated virtually, is a hallmark of de novo design. The research concluded that these designed N-acyl derivatives could form more stable complexes with the GABA-A receptor than GABA itself or other racetams like aniracetam. edgccjournal.orgpharmpharm.ru
These modern design principles offer a more rational and efficient path to discovering novel nootropics, building on the foundational structure of compounds like this compound.
Multi-Targeting and Polypharmacology Considerations in Compound Development
The concept of polypharmacology, where a single drug interacts with multiple targets, is central to the therapeutic action of this compound. nih.govresearchgate.net Unlike drugs designed for a single, highly specific target, Nefiracetam's efficacy appears to stem from its ability to modulate several key components of the central nervous system simultaneously. wikipedia.org
Key multi-target actions include:
Concurrent potentiation of nicotinic ACh and NMDA receptors : This dual action on two different, yet crucial, receptors for learning and memory is a prime example of its polypharmacology. nih.govnih.govwholisticresearch.com
Modulation of both excitatory and inhibitory systems : It enhances the function of excitatory glutamate receptors (NMDA) while also showing high affinity for the inhibitory GABA-A receptor. wikipedia.orgbrcrecovery.com
Activation of multiple ion channels : The compound activates both L-type and N-type calcium channels, influencing neuronal excitability through multiple pathways. nih.govscbt.com
This multi-target profile offers a significant advantage for treating complex neurological disorders where multiple pathways are dysfunctional. nih.gov Designing a single molecule that can beneficially modulate several nodes in a disease network can be more effective than combining multiple single-target drugs. researchgate.net
However, polypharmacology also presents challenges. The design process is more complex, as the molecule must possess the right structural features to interact with multiple targets without binding to "anti-targets" that could cause adverse effects. nih.gov The development of compounds like this compound provides a valuable case study. Its structure successfully integrates the necessary pharmacophores to interact with a range of receptors and channels, leading to a broad spectrum of neuroprotective and cognitive-enhancing effects. wikipedia.orgbrcrecovery.com This makes it a significant lead structure for the intentional design of future multi-targeting drugs for neurological conditions.
Advanced Analytical and Spectroscopic Characterization Methodologies for N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide and Its Metabolites
High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of the analyte from impurities and matrix components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. The separation is typically achieved on a C18 or C8 stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nanobioletters.comresearchgate.net Gradient elution is often employed to ensure the efficient separation of the parent compound from its potential metabolites and degradation products. nih.gov
Detection is commonly performed using a UV detector, as the benzamide (B126) chromophore in the molecule allows for strong absorbance, typically in the range of 220-280 nm. researchgate.netnih.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The method's validation according to ICH guidelines would ensure its linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Illustrative HPLC-UV Conditions for the Analysis of Benzamide Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min, 35-60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Column Temperature | 30°C |
Note: These conditions are illustrative for benzamide derivatives and would require optimization for this compound. nanobioletters.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. For instance, silylation of the amide group can increase its volatility. The pyrrolidinone ring and its derivatives are known to be analyzable by GC-MS. researchgate.netresearchgate.net
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of the analyte's identity. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov
Table 2: Example GC-MS Parameters for the Analysis of Pyrrolidinone Derivatives
| Parameter | Condition |
| Column | Capillary column (e.g., HP-1) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 100°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (scanning or SIM mode) |
Note: These are general parameters for pyrrolidinone derivatives and would need to be adapted for this compound, potentially with a derivatization step. researchgate.netnih.gov
Electrophoretic Methods for Separation and Characterization
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of this compound. nih.gov In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. jpccr.eu
For a neutral or weakly basic compound like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be particularly suitable. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The analytes partition between the micelles and the surrounding aqueous buffer, allowing for the separation of neutral compounds. The choice of buffer pH and surfactant type is critical for optimizing the separation. nih.gov Detection is typically performed using a UV detector integrated into the CE system.
Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound and its metabolites in complex biological matrices such as plasma and urine. nih.govbioanalysis-zone.comresearchgate.netdrugtargetreview.comtechnologynetworks.com This technique combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar to moderately polar molecules. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) of the analyte is selected and then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification, even at very low concentrations. fda.gov
This technique is particularly powerful for metabolite identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of metabolites. drugtargetreview.com
Table 3: Representative LC-MS/MS Parameters for Small Molecule Quantification
| Parameter | Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Precursor ion → Product ion 1, Product ion 2 |
Note: Specific transitions would need to be determined for this compound and its metabolites. fda.gov
Radiometric and Luminescent Assays for Binding and Enzyme Activity Studies
Radiometric and luminescent assays are valuable tools for studying the interaction of this compound with biological targets and for investigating its metabolic stability.
Radioligand binding assays can be used to determine the affinity of the compound for specific receptors or enzymes. nih.gov In these assays, a radiolabeled form of the compound (e.g., tritiated or iodinated) is incubated with a preparation of the biological target. The amount of radioactivity bound to the target is then measured, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). nih.govnih.gov
Luminescent assays can be employed to study the enzymatic metabolism of the benzamide moiety, which is susceptible to hydrolysis by amidase enzymes. nih.govnih.govmdpi.comresearchgate.net These assays often utilize a substrate that, upon enzymatic cleavage, releases a product that can participate in a light-emitting reaction, such as the luciferase-luciferin system. umassmed.edu By measuring the intensity of the emitted light, the rate of the enzymatic reaction can be determined. This can provide valuable information on the metabolic stability of this compound and help in identifying the enzymes responsible for its metabolism. nih.gov
Future Research Trajectories and Academic Challenges for N 2 2 Oxopyrrolidin 1 Yl Ethyl Benzamide
Exploration of Novel Biological Targets and Therapeutic Indications
The structural components of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide suggest several avenues for exploring its biological activity. The 2-oxopyrrolidine ring is a hallmark of nootropic agents like piracetam (B1677957), which are thought to modulate neurotransmitter systems. pharmpharm.ru Research into related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide has shown a high affinity for both GABA-A and AMPA receptors in molecular docking studies, suggesting potential for GABA-ergic and glutamatergic activity. pharmpharm.ruresearchgate.net This indicates that this compound could be a candidate for investigating neurological and psychiatric conditions where these pathways are implicated.
Furthermore, the benzamide (B126) group is present in a wide array of pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors used in oncology. nih.govnih.gov Studies on other N-substituted benzamide derivatives have demonstrated their potential as anti-proliferative agents against various cancer cell lines. nih.govresearchgate.net This raises the possibility that this compound or its analogues could be explored for anticancer properties. The exploration of its effects on other enzyme classes and receptor families remains a vast and open field for discovery.
Table 1: Potential Biological Targets and Therapeutic Indications
| Structural Moiety | Associated Biological Target Class | Potential Therapeutic Area |
|---|---|---|
| 2-Oxopyrrolidine | GABA/Glutamate (B1630785) Receptors | Neurology (e.g., cognitive disorders, epilepsy) |
| Benzamide | Histone Deacetylases (HDACs) | Oncology (e.g., various cancers) |
| Benzamide | Orexin Receptors | Neurology (e.g., insomnia) nih.gov |
Development of Advanced Synthetic Methodologies for Complex Analogues
The future exploration of this compound's structure-activity relationship (SAR) will depend on the ability to synthesize a diverse library of complex analogues. The fundamental synthesis of N-substituted benzamides is well-established, often involving the coupling of a carboxylic acid (or its activated derivative) with an amine. nanobioletters.com Similarly, the synthesis of related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide has been achieved through the reaction of an acetamide (B32628) with an anhydride. pharmpharm.ruresearchgate.net
However, creating more complex analogues with precise stereochemistry, diverse functional groups, and varied linker lengths between the two core moieties will require more advanced synthetic strategies. Future challenges include developing stereoselective syntheses to isolate individual enantiomers and diastereomers, as biological activity is often stereospecific. Furthermore, the development of late-stage functionalization techniques would be highly valuable, allowing for the rapid diversification of a common intermediate to generate a wide range of analogues for biological screening. This would accelerate the optimization of lead compounds derived from the parent structure. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. nih.govaccscience.com For a compound like this compound, these computational tools offer significant opportunities for optimization. mdpi.com
Generative AI models can design novel analogues de novo that possess desirable physicochemical and pharmacokinetic properties. accscience.com Supervised ML algorithms can be trained on existing data from other benzamide or pyrrolidinone-containing compounds to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. AI can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design molecules with a higher probability of success in later developmental stages. mdpi.com The integration of AI will be crucial for efficiently navigating the vast chemical space around this scaffold to identify optimized leads. nih.gov
Table 2: Applications of AI/ML in the Development of this compound Analogues
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Generative Models | Design novel analogues with optimized properties. | Accelerates discovery of new chemical entities. accscience.com |
| QSAR Modeling | Predict biological activity and prioritize synthesis. | Reduces number of compounds to synthesize and test. nih.gov |
| ADME/Toxicity Prediction | Forecast pharmacokinetic and safety profiles. | Increases success rate in preclinical/clinical stages. mdpi.com |
Understanding Complex Polypharmacology and Unintended Off-Target Modulation (Mechanistic Focus)
Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword in drug development. nih.gov It can lead to enhanced therapeutic efficacy but is also a common cause of adverse side effects. nih.gov Given the presence of two distinct pharmacologically relevant scaffolds in this compound, it is highly probable that it and its analogues will exhibit polypharmacological profiles.
A significant future challenge will be to comprehensively map the target engagement landscape of this chemical series. This involves moving beyond the primary intended target to identify and characterize unintended off-target interactions. Techniques such as thermal proteome profiling, chemical proteomics, and broad-panel screening assays will be essential. Understanding these off-target effects from a mechanistic standpoint is critical. For instance, recent studies have used graph neural networks to predict polypharmacological compounds, a strategy that could be applied here to anticipate and then experimentally validate multi-target interactions. nih.govresearchgate.net This knowledge is vital for interpreting biological outcomes, predicting potential toxicities, and rationally designing compounds with cleaner target profiles or intentionally leveraging polypharmacology for a desired therapeutic effect. nih.gov
Design of Probes for Advanced Biological System Interrogation
To fully elucidate the mechanism of action of this compound and its optimized analogues, the development of high-quality chemical probes will be indispensable. These probes are specially designed versions of the parent compound that incorporate a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling, allowing for the visualization or identification of its cellular targets. escholarship.org
A key challenge in probe design is to modify the parent structure without significantly altering its biological activity or physicochemical properties. The probe should retain the same target engagement profile as the original molecule. Future research will need to focus on synthesizing probes derived from this compound. These tools would enable advanced biological experiments such as cellular imaging to determine subcellular localization, affinity-based pulldown assays to identify binding proteins, and activity-based protein profiling to map enzyme engagement in complex biological systems. Such probes are crucial for moving from observing a whole-cell phenotype to understanding the specific molecular interactions that cause it.
Q & A
Q. What are the recommended synthetic methodologies for preparing N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide and its derivatives?
The compound can be synthesized via amide coupling reactions. A standard approach involves activating the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)) and reacting it with the amine-containing pyrrolidinone derivative in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under inert conditions. Triethylamine is often added to neutralize HCl byproducts . For derivatives, modifications to the benzamide or pyrrolidinone moieties can be introduced using protecting groups or selective functionalization (e.g., Pd/C-catalyzed hydrogenation for nitro reduction) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation typically employs:
- NMR spectroscopy : - and -NMR to confirm proton environments and carbon connectivity. For example, the pyrrolidinone carbonyl signal appears near 170–175 ppm in -NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Single-crystal X-ray diffraction resolves 3D conformation, as demonstrated in analogous benzamide derivatives with monoclinic crystal systems (e.g., space group , β ≈ 108.5°) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Inhalation : Move to fresh air; administer artificial respiration if necessary.
- Skin/eye contact : Rinse thoroughly with water for ≥15 minutes.
- Ingestion : Do not induce vomiting; rinse mouth and seek medical attention. Always consult safety data sheets (SDS) for specific hazards and wear PPE (gloves, goggles, lab coat). Store in a cool, dry place away from incompatible reagents .
Advanced Research Questions
Q. How do structural modifications to the benzamide or pyrrolidinone moieties influence bioactivity?
Structure-activity relationship (SAR) studies indicate:
- Pyrrolidinone substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target affinity, as seen in analogs with antiviral activity .
- Benzamide modifications : Adding heterocyclic substituents (e.g., pyridyl, thiazolyl) improves solubility and interaction with hydrophobic binding pockets in enzymes or receptors . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .
Q. What advanced analytical techniques are suitable for studying degradation products or metabolic pathways?
- UHPLC/MS-MS : Identifies major degradation products (e.g., 4-chlorobenzamide from hydrolytic cleavage) and metabolites via fragmentation patterns .
- Stability studies : Accelerated thermal or photolytic degradation under ICH guidelines (e.g., 40°C/75% RH) to assess shelf-life .
- Isotopic labeling : Tracks metabolic pathways in vitro using -labeled analogs.
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions based on logP, polar surface area, and H-bond donors/acceptors .
- Molecular dynamics (MD) simulations : Assess binding stability to target proteins (e.g., kinases) over nanosecond timescales .
- QSAR modeling : Correlates structural descriptors (e.g., Hammett constants) with biological activity to prioritize synthetic targets .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selective functionalization : Introduce bulky groups (e.g., tert-butyl) to sterically hinder non-target interactions .
- Proteome-wide profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify unintended targets .
- CRISPR-Cas9 screening : Validate target specificity in cell lines with gene knockouts .
Methodological Considerations
- Contradiction resolution : Conflicting bioactivity data (e.g., antitumor vs. antiviral) may arise from assay conditions (e.g., cell type, concentration). Replicate studies under standardized protocols (e.g., NIH/NCATS guidelines) .
- Data validation : Cross-reference spectral data with PubChem or IUPAC databases to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
